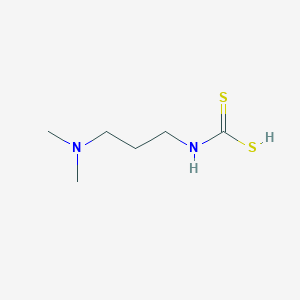
3-(dimethylamino)propylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)propylcarbamodithioic acid is a chemical compound with the molecular formula C6H14N2OS2 It is a derivative of carbamic acid, characterized by the presence of a 3-dimethylaminopropyl group and a dithio linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-dimethylaminopropyldithio- typically involves the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of an appropriate carbamoylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamic acid, 3-dimethylaminopropyldithio- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and eco-friendly solvents, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of carbamic acid, 3-dimethylaminopropyldithio-. These products can have distinct chemical and physical properties, making them useful for different applications .
Applications De Recherche Scientifique
3-(dimethylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate and thiocarbamate derivatives.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, 3-dimethylaminopropyldithio- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The dithio linkage plays a crucial role in these interactions, as it can undergo redox reactions and form disulfide bonds with cysteine residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: The parent compound with a simpler structure and different reactivity.
Dithiocarbamates: Compounds with similar dithio linkages but different substituents.
Urea: A structurally related compound with different functional groups and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
18997-72-3 |
|---|---|
Formule moléculaire |
C6H14N2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
Clé InChI |
VTMATBHAKYANPP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=S)S |
SMILES isomérique |
CN(C)CCCN=C(S)S |
SMILES canonique |
CN(C)CCCNC(=S)S |
Key on ui other cas no. |
18997-72-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















